2-Fluorocumene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluorocumene can be synthesized through several methods. One common approach is the Friedel-Crafts alkylation of fluorobenzene with propene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the gas-phase Friedel-Crafts alkylation of fluorobenzene with propene. This process is carried out at elevated temperatures (around 250°C) and high pressures (approximately 30 atmospheres) using a catalytic Lewis acid such as phosphoric acid. The reaction conditions are optimized to maximize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Fluorocumene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound hydroperoxide or this compound oxide.
Reduction: Reduction reactions can convert it to this compound alcohol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are employed.
Major Products Formed
Oxidation: this compound hydroperoxide, this compound oxide.
Reduction: this compound alcohol.
Substitution: 2-Fluoro-4-nitrocumene, 2-Fluoro-4-sulfonylcumene, 2-Fluoro-4-chlorocumene.
Scientific Research Applications
2-Fluorocumene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in studying the interactions of fluorinated compounds with biological systems.
Medicine: It is investigated for its potential use in drug development, particularly in designing fluorinated analogs of biologically active molecules.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluorocumene involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence the electronic properties of the benzene ring, affecting its reactivity and interactions with other molecules. In biological systems, fluorinated compounds like this compound can interact with enzymes and receptors, potentially altering their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chlorocumene: Similar structure but with a chlorine atom instead of fluorine.
2-Bromocumene: Similar structure but with a bromine atom instead of fluorine.
2-Iodocumene: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
2-Fluorocumene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions, making it valuable in various applications where these properties are advantageous.
Properties
IUPAC Name |
1-fluoro-2-propan-2-ylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F/c1-7(2)8-5-3-4-6-9(8)10/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTCCOUARBGHFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174066 | |
Record name | 2-Isopropylfluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2022-67-5 | |
Record name | 2-Isopropylfluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002022675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Isopropylfluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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